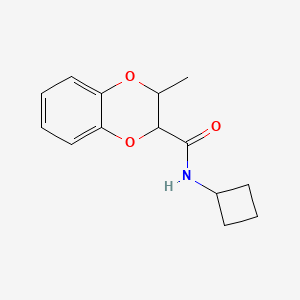

![molecular formula C20H13N3O4S2 B2777947 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 361480-43-5](/img/structure/B2777947.png)

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied , but the specific reactions involving “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” are not detailed in the available sources.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described , but the specific properties of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” are not detailed in the available sources.Applications De Recherche Scientifique

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to your compound, have been found to exhibit excellent fungicidal activities . Specifically, these compounds have shown effectiveness against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse .

Structural Optimization

These derivatives are also significant lead compounds that can be used for further structural optimization . This means they can serve as a starting point for the development of new compounds with improved properties.

Crystallographic Studies

Compounds similar to N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide have been studied using single crystal X-ray diffraction, FT-IR, and density functional theory (DFT) calculations . These studies provide valuable insights into the compound’s structure and vibrational frequencies.

Drug Synthesis

Schiff base compounds, which include your compound, are used as starting materials in the synthesis of important drugs, such as antibiotics and antiallergic, antiphlogistic, and antitumor substances .

Biological Activities

Schiff bases are reported to show a variety of biological activities including antibacterial, antifungal, anticancer and herbicidal activities .

Industrial Applications

On the industrial scale, Schiff bases have a wide range of applications, such as in dyes and pigments .

Antimicrobial Activities

Leishmanicidal and antimicrobial activities of Schiff bases with thiophene containing different substituents have been investigated .

Molecular Docking Studies

Molecular docking calculations have been carried out to determine how synthesized compound interacts with target proteins . This can help in understanding the mechanism of action of the compound and in designing more effective drugs.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S2/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16(12-29-20)18-10-13(11-28-18)23(25)26/h1-12H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJAAYUQLJCVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2777864.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2777868.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2777869.png)

![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2777871.png)

![2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B2777876.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2777880.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide](/img/structure/B2777881.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2777885.png)

![2-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2777886.png)